Isomeric Product Distribution in Direct Electrophilic Nitration of 1,2-Benzisothiazole
Direct nitration of 1,2-benzisothiazole with potassium nitrate in concentrated sulfuric acid at −40°C to room temperature yields three regioisomers in distinctly different proportions: 5-nitro-1,2-benzisothiazole (56.5% of theoretical yield) is the major product, followed by 7-nitro-1,2-benzisothiazole (36.8%), and 4-nitro-1,2-benzisothiazole (5.5%) [1]. This distribution quantifies the relative scarcity of the 7-nitro isomer from non-selective electrophilic aromatic substitution, establishing a baseline for procurement cost and purity expectations.
| Evidence Dimension | Isomeric product distribution in direct nitration (% theoretical yield) |
|---|---|
| Target Compound Data | 7-Nitro-1,2-benzisothiazole: 36.8% of theoretical yield |
| Comparator Or Baseline | 5-Nitro-1,2-benzisothiazole: 56.5% of theoretical yield; 4-Nitro-1,2-benzisothiazole: 5.5% of theoretical yield |
| Quantified Difference | 7-Nitro isomer yield is 19.7 percentage points lower than 5-nitro (major isomer) and 31.3 percentage points higher than 4-nitro (minor isomer) |
| Conditions | Nitration of 300 g 1,2-benzisothiazole in 750 mL conc. H₂SO₄ with 227.5 g KNO₃ at −40°C, warmed to room temperature over 15 h, followed by silica gel chromatography (THF:CH₂Cl₂:hexane 5:10:85) [1] |
Why This Matters
The 7-nitro isomer constitutes only about one-third of the crude nitration product, directly justifying why dedicated chemoselective synthesis routes are necessary and why purified 7-nitro-1,2-benzisothiazole commands a procurement premium over the crude isomeric mixture.
- [1] US Patent US5447945 (EP0531578B1), 'Nematicidal compositions,' Ciba-Geigy AG, Preparation Example P.2, columns 12–13. View Source
